molecular formula C14H19Cl2NO2 B601057 Meta-chlorambucil CAS No. 134862-11-6

Meta-chlorambucil

Cat. No.: B601057
CAS No.: 134862-11-6
M. Wt: 304.22
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Description

Meta-chlorambucil is a derivative of chlorambucil, a nitrogen mustard alkylating agent used primarily in chemotherapy. Chlorambucil is known for its application in treating chronic lymphocytic leukemia and malignant lymphomas. This compound, like its parent compound, is designed to interfere with the DNA replication process in cancer cells, thereby inhibiting their growth and proliferation .

Mechanism of Action

Target of Action

Meta-chlorambucil, also known as Chlorambucil, is primarily used as a chemotherapy agent in the management of chronic lymphocytic leukemia and malignant lymphomas . It targets the DNA of cancer cells, preventing cell proliferation and DNA replication .

Mode of Action

Chlorambucil is a derivative of nitrogen mustard and acts as a cell cycle phase-nonspecific bifunctional alkylating agent . It works by cross-linking guanine bases in DNA double-helix strands, directly attacking DNA . This makes the strands unable to uncoil and separate, which is necessary for DNA replication, thereby inhibiting the cells from dividing .

Biochemical Pathways

The primary biochemical pathway affected by Chlorambucil is DNA replication. By cross-linking guanine bases in DNA, it prevents the uncoiling and separation of DNA strands, which is a crucial step in DNA replication . This disruption in the replication process leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Chlorambucil is associated with challenges such as bioavailability and severe side effects on normal tissues . The incorporation of Chlorambucil-based hybrid molecules into nanocarriers, such as liposomes, dendrimers, micelles, etc., can improve their uptake and therapeutic outcomes . This has the potential to result in potent anticancer agents with high therapeutic outcomes .

Result of Action

The molecular and cellular effects of Chlorambucil’s action include the inhibition of cell proliferation and DNA replication, leading to cell death . In addition, Chlorambucil-mediated PDL1 depletion was relatively tumor-cell selective in vivo, and treatment efficacy was preserved in PDL1KO hosts, demonstrating tumor PDL1-specific treatment effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Chlorambucil. For instance, changes in temperature, humidity, and CO2 concentrations can impact the activity of the drug

Biochemical Analysis

Biochemical Properties

Meta-chlorambucil interacts with various biomolecules in biochemical reactions. It has been shown to interact with bovine serum albumin (BSA) in the preparation of nanoparticles using the desolvation method . The interaction with BSA results in changes in the secondary structure of the albumin chain and in the hydrophobicity of this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to control chronic lymphocytic leukemia and malignant lymphomas . It shows hepatotoxicity, secondary malignancies, etc., in normal cells and tissues .

Molecular Mechanism

The molecular mechanism of this compound activity is based on DNA alkylation .

Temporal Effects in Laboratory Settings

Studies have shown that this compound demonstrates a monophasic disappearance from plasma, with a half-life of 26 minutes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in dogs, chronic lymphocytic leukemia is treated with 2–6 mg/m2 of this compound orally every 24 hours initially until remission is achieved .

Transport and Distribution

This compound is associated with challenges such as bioavailability and severe side effects on normal tissues . The incorporation of this compound-based hybrid molecules into nanocarriers, such as liposomes, dendrimers, micelles, etc., can improve their uptake and therapeutic outcomes .

Subcellular Localization

It is known that only low concentrations of active this compound are able to enter the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meta-chlorambucil involves the introduction of a chlorine atom at the meta position of the benzene ring in chlorambucil. This can be achieved through electrophilic aromatic substitution reactions. The general synthetic route includes the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Chlorination: Aniline undergoes chlorination to introduce a chlorine atom at the meta position.

    Alkylation: The chlorinated aniline is then alkylated with 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoic acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Meta-chlorambucil undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are employed for substitution reactions.

Major Products:

Scientific Research Applications

Meta-chlorambucil has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Chlorambucil: The parent compound, used in similar therapeutic applications.

    Melphalan: Another nitrogen mustard alkylating agent with similar mechanisms of action.

    Cyclophosphamide: A widely used alkylating agent with broader applications in cancer therapy.

Comparison:

This compound represents a promising compound in the field of chemotherapy, with ongoing research aimed at optimizing its therapeutic potential and minimizing adverse effects.

Properties

IUPAC Name

4-[3-[bis(2-chloroethyl)amino]phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO2/c15-7-9-17(10-8-16)13-5-1-3-12(11-13)4-2-6-14(18)19/h1,3,5,11H,2,4,6-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLHARAWUJAHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N(CCCl)CCCl)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159001
Record name Meta-chlorambucil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134862-11-6
Record name Meta-chlorambucil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134862116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meta-chlorambucil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name META-CHLORAMBUCIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/163B5679ZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the research context for synthesizing 4,4-difluoro-meta-chlorambucil?

A2: While the provided abstracts lack detailed context [, ], the synthesis of 4,4-difluoro-meta-chlorambucil likely stems from research exploring structural analogs of chlorambucil. This approach aims to identify compounds with potentially improved pharmacological properties or to understand the structure-activity relationship of this class of molecules.

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